

Application Note: Quantitative Analysis of Demelverine by LC-MS/MS

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Compound of Interest

Compound Name: Demelverine-d10 Hydrochloride

CAS No.: 1285975-65-6

Cat. No.: B588533

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Introduction & Scientific Rationale

Demelverine (C₁₇H₂₁N) is a tertiary amine antispasmodic agent used primarily for the treatment of smooth muscle spasms in the gastrointestinal and urogenital tracts. Despite its clinical utility, detailed bioanalytical methodologies for this specific compound are under-represented in open literature compared to analogs like Mebeverine.

The Analytical Challenge

Demelverine presents specific physicochemical challenges that dictate the method design:

- Lipophilicity (LogP ~4.2): The molecule is highly hydrophobic, requiring high organic strength for elution and making it prone to carry-over in the LC system.
- Basicity (Tertiary Amine): With a predicted pKa > 9.0, Demelverine is positively charged at physiological and acidic pH. This necessitates an acidic mobile phase to ensure stable ionization () and prevent peak tailing caused by silanol interactions.

- **Matrix Interference:** Its high hydrophobicity means it elutes in the region where plasma phospholipids typically appear. Selective sample preparation is critical to prevent ion suppression.

This protocol utilizes Liquid-Liquid Extraction (LLE) to isolate Demelverine from plasma proteins and phospholipids, followed by UHPLC-MS/MS detection in Multiple Reaction Monitoring (MRM) mode.

Method Development Strategy

Internal Standard (IS) Selection[1][2]

- **Gold Standard:** Demelverine-d3 or Demelverine-d5. (Custom synthesis recommended if not commercially available).
- **Alternative:** Mebeverine or Verapamil. These share similar structural motifs (lipophilic amines) and retention characteristics but must be chromatographically resolved from the analyte.
- **Note:** This protocol assumes the use of Demelverine-d3 to compensate for matrix effects and extraction variability.

Chromatography Optimization

A C18 stationary phase is selected for its ability to retain hydrophobic bases. A charged surface hybrid (CSH) or end-capped column is preferred to minimize secondary interactions with the amine nitrogen.

Mass Spectrometry Parameters

- **Ionization:** Electrospray Ionization (ESI) in Positive Mode.[1][2]
- **Precursor Ion:** m/z 240.2
- **Fragmentation:** The tertiary amine structure typically fragments via cleavage of the N-C bonds.
 - **Primary Product (Quantifier):** m/z 91.1 (Tropylium ion, characteristic of benzyl groups).

- Secondary Product (Qualifier): m/z 148.1 (Loss of benzyl group).

Experimental Protocol

Chemicals and Reagents

- Demelverine Reference Standard: >98% purity.
- Internal Standard (IS): Demelverine-d3.
- Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Methyl tert-butyl ether (MTBE).
- Additives: Formic Acid (FA), Ammonium Formate.[3]

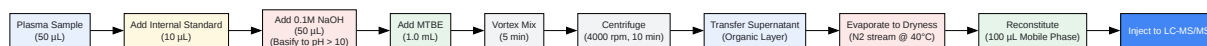
Stock Solution Preparation

- Master Stock (1.0 mg/mL): Dissolve 10 mg Demelverine in 10 mL Methanol. Store at -20°C.
- Working Standard Solutions: Serially dilute Master Stock with 50:50 MeOH:Water to generate calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
- IS Working Solution: Dilute IS stock to a fixed concentration (e.g., 50 ng/mL) in 50:50 MeOH:Water.

Sample Preparation (Liquid-Liquid Extraction)

LLE is chosen over Protein Precipitation (PPT) to minimize phospholipid carryover, which is critical for high-throughput hydrophobic drug assays.

Workflow Diagram:



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Caption: Optimized Liquid-Liquid Extraction (LLE) workflow for Demelverine isolation from plasma.

Step-by-Step LLE Protocol:

- Aliquot 50 μL of plasma into a 2 mL polypropylene tube.
- Add 10 μL of IS Working Solution.
- Add 50 μL of 0.1 M NaOH. Rationale: Basifying the sample ensures Demelverine is uncharged (free base), maximizing extraction efficiency into the organic solvent.
- Add 1.0 mL of MTBE (Methyl tert-butyl ether).
- Vortex for 5 minutes; Centrifuge at 4000 rpm for 10 minutes at 4°C.
- Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean glass tube.
- Evaporate to dryness under nitrogen at 40°C.
- Reconstitute in 100 μL of Mobile Phase (A:B 50:50).

LC-MS/MS Conditions

Liquid Chromatography Parameters:

Parameter	Setting
System	UHPLC (e.g., Agilent 1290, Waters Acquity)
Column	Waters XBridge BEH C18 (2.1 x 50 mm, 2.5 μ m) or equivalent
Column Temp	40°C
Flow Rate	0.4 mL/min
Injection Vol	2-5 μ L
Mobile Phase A	0.1% Formic Acid + 2mM Ammonium Formate in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile

Gradient Profile:

- 0.0 - 0.5 min: 10% B (Hold)
- 0.5 - 3.0 min: 10% -> 95% B (Linear Ramp)
- 3.0 - 4.0 min: 95% B (Wash - Critical for hydrophobic Demelverine)
- 4.0 - 4.1 min: 95% -> 10% B
- 4.1 - 5.5 min: 10% B (Re-equilibration)

Mass Spectrometry Parameters (Source):

Parameter	Setting
Source	ESI Positive
Spray Voltage	3500 - 4500 V
Gas Temp	350°C
Gas Flow	10 L/min
Nebulizer	45 psi

MRM Transitions (Optimized):

Analyte	Precursor (m/z)	Product (m/z)	Cone Voltage (V)	Collision Energy (eV)	Role
Demelverine	240.2	91.1	30	25	Quantifier
Demelverine	240.2	148.1	30	18	Qualifier
Demelverine-d3	243.2	91.1	30	25	IS Quantifier

Note: Exact Collision Energy (CE) and Cone Voltage must be tuned on the specific instrument used.

Method Validation (FDA/EMA Guidelines)

To ensure scientific integrity, the method must be validated according to FDA Bioanalytical Method Validation Guidance (2018).

- Selectivity: Analyze 6 blank plasma lots. No interference >20% of LLOQ at the retention time of Demelverine.
- Linearity:
using a weighted (
) linear regression.

- Accuracy & Precision:
 - Intra-run & Inter-run CV% should be (20% for LLOQ).
 - Accuracy within of nominal (20% for LLOQ).
- Matrix Effect: Compare response of post-extraction spiked samples vs. neat solution. Value should be .
- Recovery: Compare extraction yield of pre-extraction spiked samples vs. post-extraction spiked samples.

Troubleshooting & Optimization

- Issue: Peak Tailing.
 - Cause: Interaction between the tertiary amine and residual silanols on the column.
 - Fix: Increase buffer concentration (Ammonium Formate) or switch to a "Charged Surface Hybrid" (CSH) column technology.
- Issue: Low Sensitivity.
 - Cause: Poor extraction efficiency.
 - Fix: Ensure pH during LLE is >10. Demelverine must be in free-base form to partition into MTBE.
- Issue: High Carryover.
 - Cause: Lipophilic drug sticking to injector needle/valve.
 - Fix: Use a strong needle wash (e.g., ACN:IPA:Acetone:Water 40:40:10:10).

References

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